13-cis-Retinoic acid ethyl ester-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-cis-Retinoic acid ethyl ester-d5 is a deuterated form of 13-cis-Retinoic acid ethyl ester, a synthetic derivative of vitamin A. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of retinoids. The deuterium labeling helps in tracing the compound in biological systems without altering its chemical properties significantly.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-cis-Retinoic acid ethyl ester-d5 typically involves the esterification of 13-cis-Retinoic acid with ethanol-d5. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
13-cis-Retinoic acid ethyl ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 13-cis-Retinoic acid.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 13-cis-Retinoic acid
Reduction: 13-cis-Retinoic alcohol
Substitution: Various substituted retinoic acid derivatives
Wissenschaftliche Forschungsanwendungen
13-cis-Retinoic acid ethyl ester-d5 is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactivity of retinoids.
Biology: Investigating the metabolic pathways and biological effects of retinoids in living organisms.
Medicine: Researching the pharmacokinetics and therapeutic potential of retinoids in treating diseases like acne and certain types of cancer.
Industry: Used in the development of new retinoid-based drugs and cosmetic products.
Wirkmechanismus
The mechanism of action of 13-cis-Retinoic acid ethyl ester-d5 involves its conversion to 13-cis-Retinoic acid in the body. This active form binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression. The activation of these receptors influences various cellular processes, including cell differentiation, proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-cis-Retinoic acid: The non-deuterated form of the compound.
All-trans-Retinoic acid: Another isomer of retinoic acid with different biological activity.
9-cis-Retinoic acid: Another isomer with distinct receptor binding properties.
Uniqueness
The deuterated form, 13-cis-Retinoic acid ethyl ester-d5, is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies without altering the compound’s chemical behavior. This makes it particularly valuable in pharmacokinetic and metabolic research .
Eigenschaften
Molekularformel |
C22H32O2 |
---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
ethyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16-/i4D3,12D2 |
InChI-Schlüssel |
ZELWYCSDHIFMOP-KODDXJHGSA-N |
Isomerische SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OCC)/C)/C)(C)C)[2H] |
Kanonische SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.